molecular formula C20H19N3O5 B11188946 N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

Cat. No.: B11188946
M. Wt: 381.4 g/mol
InChI Key: FHHQJVPZGAFUON-UHFFFAOYSA-N
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Description

N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxin ring, a pyrrolidinone moiety, and a benzohydrazide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the corresponding benzohydrazide . This intermediate is then reacted with 2,5-dioxopyrrolidin-3-yl chloride under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This could include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the use of continuous flow reactors might be explored to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxin ring can yield quinone derivatives, while nucleophilic substitution at the hydrazide group can produce a variety of substituted benzohydrazides .

Mechanism of Action

The mechanism of action of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, its structural features allow it to interact with DNA and proteins, potentially leading to therapeutic effects such as antibacterial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is unique due to its combination of a benzodioxin ring, a pyrrolidinone moiety, and a benzohydrazide group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

InChI

InChI=1S/C20H19N3O5/c1-12-2-4-13(5-3-12)19(25)22-21-15-11-18(24)23(20(15)26)14-6-7-16-17(10-14)28-9-8-27-16/h2-7,10,15,21H,8-9,11H2,1H3,(H,22,25)

InChI Key

FHHQJVPZGAFUON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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